![molecular formula C21H12F3NO2 B2829623 9-[3-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione CAS No. 84679-63-0](/img/structure/B2829623.png)
9-[3-(trifluoromethyl)phenyl]-9-azatricyclo[9.4.0.0^{2,7}]pentadeca-1(11),2(7),3,5,12,14-hexaene-8,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione is a complex organic compound with the molecular formula C21H12F3NO2. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzodbenzazepine core with two ketone functionalities at positions 5 and 7
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
- Formation of the benzodbenzazepine core : This can be achieved through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted aniline derivative.
- Introduction of the trifluoromethyl group : This step often involves the use of trifluoromethylating agents, such as trifluoromethyl iodide or trifluoromethyl sulfonates, under conditions that facilitate the substitution reaction.
- Oxidation to form the dione : The final step involves the oxidation of the intermediate compound to introduce the ketone functionalities at positions 5 and 7. Common oxidizing agents include potassium permanganate or chromium trioxide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts to improve yield and reduce production costs.
化学反応の分析
Types of Reactions: 6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione can undergo various types of chemical reactions, including:
- Oxidation : Further oxidation can lead to the formation of more highly oxidized derivatives.
- Reduction : Reduction reactions can convert the ketone groups to alcohols or other reduced forms.
- Substitution : The trifluoromethyl group and other positions on the aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
- Oxidation : Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
- Reduction : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
- Substitution : Halogenating agents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or hydrocarbons.
科学的研究の応用
6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione has several applications in scientific research:
- Chemistry : Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
- Biology : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
- Medicine : Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
- Industry : Utilized in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and electronic effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds:
- 6-Phenylbenzodbenzazepine-5,7-dione : Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
- 6-[3-(Methyl)phenyl]benzodbenzazepine-5,7-dione : Contains a methyl group instead of a trifluoromethyl group, affecting its reactivity and interactions.
- 6-[3-(Chloromethyl)phenyl]benzodbenzazepine-5,7-dione : Substituted with a chloromethyl group, leading to different substitution patterns and reactivity.
Uniqueness: The presence of the trifluoromethyl group in 6-[3-(Trifluoromethyl)phenyl]benzodbenzazepine-5,7-dione imparts unique properties, such as increased stability, lipophilicity, and electronic effects, which can enhance its performance in various applications compared to similar compounds without this group.
特性
IUPAC Name |
6-[3-(trifluoromethyl)phenyl]benzo[d][2]benzazepine-5,7-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F3NO2/c22-21(23,24)13-6-5-7-14(12-13)25-19(26)17-10-3-1-8-15(17)16-9-2-4-11-18(16)20(25)27/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBPRCOVPAMBEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(3-chlorophenyl)-2H,3H-chromeno[2,3-c]pyrazol-3-one](/img/structure/B2829540.png)
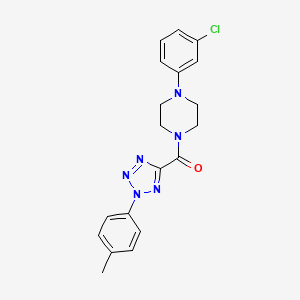
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2829543.png)
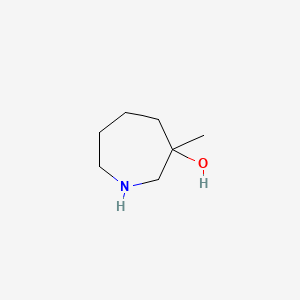
![3-Methoxyspiro[3.3]heptan-2-amine;hydrochloride](/img/structure/B2829545.png)
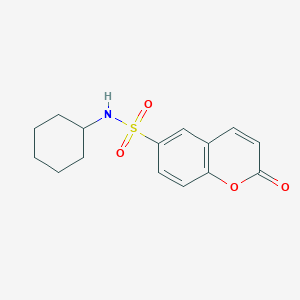
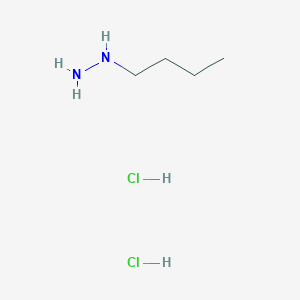

![4',5',8'-trimethyl-3',4'-dihydro-1'H-spiro[cyclohexane-1,2'-quinoline] hydrochloride](/img/structure/B2829551.png)
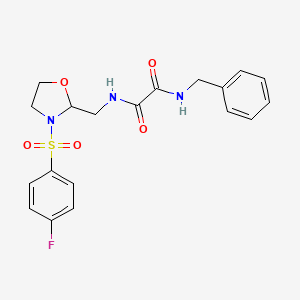

![N-(5-(2-(thiophen-2-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2829557.png)
![N-(3-fluoro-4-methylphenyl)-5-methyl-12-oxo-5,5a,6,7,8,9,10,12-octahydroazepino[2,1-b]quinazoline-3-carboxamide](/img/structure/B2829558.png)
![1-Benzyl-octahydropyrrolo[2,3-b]pyrrole](/img/structure/B2829562.png)
